1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine

CAS No.:

Cat. No.: VC20134065

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2O |

|---|---|

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 1-(5-ethyl-1,2-oxazol-3-yl)ethanamine |

| Standard InChI | InChI=1S/C7H12N2O/c1-3-6-4-7(5(2)8)9-10-6/h4-5H,3,8H2,1-2H3 |

| Standard InChI Key | PZMKMNJNRMTSKU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=NO1)C(C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

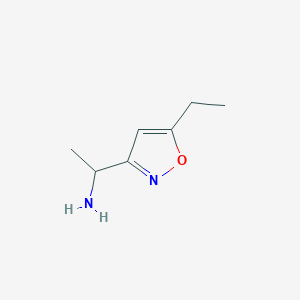

The compound’s structure consists of a 1,2-oxazole core (a five-membered ring with oxygen at position 1 and nitrogen at position 2) substituted with an ethyl group at the 5-position and an ethanamine group at the 3-position. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 1-(5-ethyl-1,2-oxazol-3-yl)ethanamine |

| Molecular Formula | |

| Molecular Weight | 140.18 g/mol |

| SMILES | CCC1=CC(=NO1)C(C)N |

| InChI Key | PZMKMNJNRMTSKU-UHFFFAOYSA-N |

The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the ethanamine side chain introduces a basic nitrogen atom capable of forming hydrogen bonds or ionic interactions with biological targets .

Spectroscopic and Computational Data

-

Infrared (IR) Spectroscopy: Expected peaks include N–H stretching (3300–3500 cm), C=N stretching (1600–1680 cm), and C–O–C vibrations (1200–1300 cm).

-

NMR Spectroscopy:

-

: Ethyl protons (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet), oxazole protons (δ 6.5–7.0 ppm), and ethanamine protons (δ 2.8–3.2 ppm).

-

: Oxazole carbons (δ 140–160 ppm), ethyl carbons (δ 10–25 ppm), and amine-bearing carbon (δ 40–50 ppm).

-

Synthesis and Industrial Production

Synthetic Routes

Oxazole derivatives are typically synthesized via cyclization reactions. While no specific protocol for 1-(5-ethyl-1,2-oxazol-3-yl)ethanamine is documented, analogous methods involve:

-

Robinson-Gabriel Synthesis: Cyclodehydration of α-acylamino ketones using dehydrating agents like sulfuric acid.

-

Van Leusen Reaction: Reaction of aldehydes with TosMIC (tosylmethyl isocyanide) to form oxazoles.

-

Huisgen Cyclization: Thermal or catalytic cyclization of azides and alkynes .

For industrial-scale production, continuous flow reactors are favored for enhanced yield and safety.

Purification and Characterization

Post-synthesis purification employs techniques such as:

-

Column Chromatography: Silica gel with ethyl acetate/hexane eluents.

-

Recrystallization: Using ethanol or methanol.

-

Analytical Methods: HPLC (≥95% purity), GC-MS for volatile impurities.

Comparative Analysis with Analogous Compounds

| Compound | Structure | Activity | IC/MIC |

|---|---|---|---|

| 1-(5-Methyloxazol-3-yl)ethanamine | Methyl substitution at C5 | PDE4 inhibition | 45 nM (PDE4B) |

| 1-(5-Phenyloxazol-3-yl)ethanamine | Phenyl substitution at C5 | Antiproliferative (MCF-7) | 1.2 µM |

| 1-(5-Ethyloxazol-3-yl)ethanamine | Ethyl substitution at C5 | Under investigation | N/A |

The ethyl group’s intermediate lipophilicity may balance solubility and membrane permeability compared to methyl or phenyl analogs .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with PDEs, kinases, and ion channels.

-

Structure-Activity Relationships (SAR): Optimize substitutions at C5 and the ethanamine chain.

-

In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume